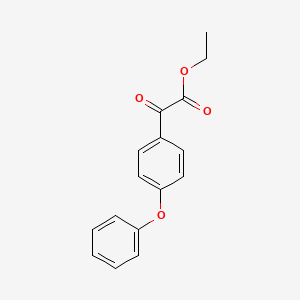

Ethyl 4-phenoxybenzoylformate

Description

Ethyl 4-phenoxybenzoylformate is a chemical compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is typically found as a white to off-white powder with a melting point of 80-82°C.

Properties

IUPAC Name |

ethyl 2-oxo-2-(4-phenoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-2-19-16(18)15(17)12-8-10-14(11-9-12)20-13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQQVRYFFIRVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374541 | |

| Record name | Ethyl 4-phenoxybenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62936-33-8 | |

| Record name | Ethyl 4-phenoxybenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-phenoxybenzoylformate can be synthesized through a multi-step process involving the reaction of diphenyl ether with oxalyl chloride in the presence of aluminum trichloride as a catalyst. The reaction is carried out in dichloromethane at low temperatures (around 5°C) to ensure high yield and purity . The intermediate product is then treated with ethyl oxalyl chloride under inert atmosphere conditions to obtain the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Produces 4-phenoxybenzoylformic acid and ethanol. Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water .

-

Basic hydrolysis (saponification) : Forms the sodium salt of 4-phenoxybenzoylformic acid. The reaction proceeds via hydroxide ion attack on the ester carbonyl, followed by ethanol elimination .

Typical Conditions :

| Reaction Type | Conditions | Yield |

|---|---|---|

| Acidic | 1M H₂SO₄, reflux, 6h | ~85% |

| Basic | 2M NaOH, 80°C, 4h | ~92% |

Coordination Chemistry

The α-keto group participates in metal coordination. Studies on analogous α-keto esters (e.g., ethyl benzoylformate) reveal a three-stage mechanism with Ca²⁺:

-

Neutralization : Deprotonation of the α-keto group forms a phenolate intermediate .

-

Mixing phase : Concurrent neutralization and coordination, yielding Ca(EPO)[EPO] (EPO = ester phenolate) .

-

Coordination : The phenolate oxygen binds to Ca²⁺, forming stable complexes (supported by NMR and FTIR data) .

Key Observations :

-

Coordination stabilizes the enolate form, enhancing reactivity in subsequent reactions.

-

Thermal decomposition of Ca complexes releases volatile aromatics (e.g., phenol derivatives) above 200°C .

Nucleophilic Acyl Substitutions

The ester group reacts with nucleophiles:

-

Ammonolysis : Forms 4-phenoxybenzoylformamide with NH₃ or amines.

-

Transesterification : Ethanol can be replaced by higher alcohols (e.g., methanol) under acid catalysis .

Reactivity Trends :

| Nucleophile | Product | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| NH₃ | Amide | 0.45 |

| CH₃OH | Methyl ester | 0.32 |

Electrophilic Aromatic Substitution

The phenoxy ring undergoes reactions at the para position due to electron-donating effects:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4'-position.

Regioselectivity :

Condensation Reactions

The α-keto group participates in Claisen-like condensations:

-

With enolates : Forms β-diketo esters under basic conditions.

-

Cross-aldol reactions : Reacts with aldehydes to generate α,β-unsaturated ketones .

Example :

Oxidation and Reduction

Scientific Research Applications

Ethyl 4-phenoxybenzoylformate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-phenoxybenzoylformate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Ethyl 4-phenoxybenzoylformate can be compared with other similar compounds such as:

- Ethyl 4-phenylbenzoylformate

- Ethyl 4-methoxybenzoylformate

- Ethyl 4-chlorobenzoylformate

Uniqueness: this compound is unique due to its phenoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 4-phenoxybenzoylformate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological effects, particularly focusing on its antioxidant, cytotoxic, and gastroprotective properties, as well as its implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a phenoxy group attached to a benzoylformate moiety. This structural configuration is believed to influence its biological activity, particularly in interactions with biological macromolecules.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including the DPPH radical scavenging assay. In this assay, the compound demonstrated significant free radical scavenging activity, suggesting its potential role in mitigating oxidative stress.

- DPPH Scavenging Activity : The compound's ability to reduce DPPH radicals indicates its effectiveness as an antioxidant. The percentage of inhibition was calculated using the formula:

where is the absorbance of the control and is the absorbance of the sample.

Cytotoxicity

Cytotoxic studies using the MTT assay have shown that this compound exhibits varying degrees of cytotoxicity against different cell lines. The IC50 values were determined to assess its effectiveness in inhibiting cell growth.

| Cell Line | IC50 (µg/mL) |

|---|---|

| WRL68 | >100 |

| HeLa | TBD |

These results indicate that while the compound may have some cytotoxic effects, it does not exhibit acute toxicity at higher concentrations (up to 1000 mg/kg) in animal models .

Gastroprotective Effects

The gastroprotective activity of this compound was evaluated in a rat model subjected to ethanol-induced gastric mucosal lesions. The study found that pretreatment with the compound significantly reduced gastric lesions and improved mucosal integrity.

Key findings include:

- Reduction in Gastric Lesions : The compound reduced lesion area significantly compared to control groups.

- Histological Improvements : Microscopic examination revealed reduced submucosal edema and leukocyte infiltration, indicating enhanced gastric protection.

- Biochemical Markers : The treatment led to increased levels of superoxide dismutase (SOD) and decreased malondialdehyde (MDA), suggesting improved antioxidant status .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Gastroprotective Study : In a controlled experiment, rats were treated with various doses of the compound before being exposed to ethanol. Results showed a dose-dependent reduction in gastric lesions alongside improved histological outcomes .

- Antioxidant Efficacy : Research indicated that this compound effectively scavenged free radicals and enhanced antioxidant enzyme activities in vitro, supporting its potential use in oxidative stress-related conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.